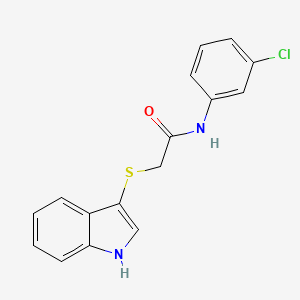

N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide

Description

Properties

IUPAC Name |

N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H13ClN2OS/c17-11-4-3-5-12(8-11)19-16(20)10-21-15-9-18-14-7-2-1-6-13(14)15/h1-9,18H,10H2,(H,19,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXEDHNXUWDAVBI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN2)SCC(=O)NC3=CC(=CC=C3)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H13ClN2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

316.8 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide typically involves the reaction of 3-chloroaniline with 2-(1H-indol-3-ylsulfanyl)acetic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

For industrial-scale production, the process may be optimized to increase yield and reduce costs. This could involve the use of more efficient catalysts, alternative solvents, or continuous flow reactors to enhance the reaction rate and product purity.

Chemical Reactions Analysis

Types of Reactions

N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide can undergo various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

Reduction: Common reducing agents include sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Medicinal Chemistry

Anticancer Properties

Research indicates that N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide exhibits potential anticancer activity. The indole moiety is known to interact with various biological targets, including enzymes and receptors involved in cancer pathways. Studies have shown that compounds with similar structures can inhibit cell proliferation and induce apoptosis in cancer cells, making this compound a candidate for further development as an anticancer agent.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In vitro studies suggest that it may modulate inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. This mechanism can be particularly useful in treating diseases characterized by chronic inflammation, such as arthritis or inflammatory bowel disease .

Biological Interactions

Protein Interactions

this compound's structure allows it to interact with proteins involved in critical biological processes. The sulfur atom in the indole sulfanyl group can form bonds with cysteine residues in proteins, potentially altering their function and leading to therapeutic effects .

Nucleic Acid Binding

Preliminary studies suggest that this compound may also interact with nucleic acids, which could influence gene expression or RNA processing. Such interactions are crucial for developing targeted therapies against diseases at the genetic level .

Materials Science Applications

Research is underway to explore the use of this compound in materials science, particularly in organic electronics. Its unique chemical properties may allow it to be used as a building block for organic semiconductors or other advanced materials .

Case Study 1: Anticancer Activity

A study conducted on a series of indole derivatives, including this compound, demonstrated significant cytotoxicity against various cancer cell lines. The findings indicated that the compound induced apoptosis through the activation of caspase pathways, suggesting its potential as a lead compound for further drug development .

Case Study 2: Anti-inflammatory Mechanisms

In another investigation, researchers evaluated the anti-inflammatory effects of this compound using a murine model of inflammation. Results showed a marked decrease in inflammatory markers and improved clinical outcomes, supporting its potential therapeutic application in inflammatory diseases .

Mechanism of Action

The mechanism of action of N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes or receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity and specificity. The sulfanylacetamide linkage provides stability and facilitates the compound’s interaction with its targets.

Comparison with Similar Compounds

Electronic and Steric Effects of Substituents

- Indole vs. Isoindole Dione (): Replacing the indole-3-sulfanyl group with an isoindole-1,3-dione (a phthalimide derivative) introduces a planar, electron-deficient core.

- Oxadiazole and Thiadiazole Analogs () : The oxadiazole ring () offers metabolic resistance due to its stability against hydrolytic enzymes, while the thiadiazole-thiol group () enables disulfide bond formation or metal coordination, useful in prodrug design.

Impact on Physicochemical Properties

- logP Trends : The target compound (predicted logP ~4.5) is less lipophilic than the benzothiazole analog (logP ~5.0, ) but more so than the thiadiazole derivative (logP ~3.5, estimated for ).

- Solubility : The bromophenyl analog () exhibits moderate solubility (logSw = -4.47), comparable to the target compound, while hydroxyl-containing derivatives () may show improved solubility due to hydrogen-bonding.

Biological Activity

N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and enzymatic inhibition. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural features:

- Chlorophenyl Group : Enhances biological activity through electronic effects.

- Indole Moiety : Known for its interaction with various biological targets.

- Sulfanyl Linkage : Contributes to the compound's reactivity and potential therapeutic effects.

The molecular formula is CHClNOS, with a molecular weight of approximately 300.79 g/mol.

The mechanism by which this compound exerts its biological effects involves:

- Enzyme Inhibition : The indole structure allows for mimicry of natural substrates, facilitating binding to active sites on enzymes.

- Hydrophobic Interactions : The chlorophenyl group enhances binding affinity through hydrophobic interactions and potential hydrogen bonding with target proteins.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. Key findings include:

- Cytotoxicity : The compound has shown promising cytotoxic effects against various cancer cell lines, including A549 (lung carcinoma) and MCF7 (breast cancer) with IC values indicating effective inhibition of cell proliferation .

- Mechanisms of Action : Studies suggest that the compound induces apoptosis through the activation of caspases, leading to programmed cell death in cancer cells. For instance, it has been associated with increased caspase 3, 8, and 9 activation .

Enzymatic Inhibition

This compound has also been studied for its potential as an enzyme inhibitor:

- Kinase Inhibition : It has demonstrated inhibitory activity against specific kinases involved in cancer progression. For example, it showed effective inhibition of ERK1/2 pathways, which are critical in regulating cell cycle progression .

- Selectivity : The compound exhibits selectivity towards certain cancer cell lines, suggesting a targeted action that could minimize side effects compared to traditional chemotherapeutics .

Research Findings and Case Studies

Several studies have been conducted to evaluate the biological activity of this compound:

| Study | Cell Line | IC Value | Mechanism |

|---|---|---|---|

| Study 1 | A549 (Lung Cancer) | 15 µM | Induction of apoptosis via caspase activation |

| Study 2 | MCF7 (Breast Cancer) | 10 µM | ERK1/2 pathway inhibition |

| Study 3 | SKOV3 (Ovarian Cancer) | 12 µM | Targeting Bcr-Abl kinase |

Case Study Highlights

- Cytotoxic Evaluation : A study conducted on various derivatives revealed that compounds similar to this compound exhibited enhanced cytotoxicity against multiple cancer cell lines, supporting its potential as a lead compound for drug development .

- Molecular Docking Studies : Computational studies have shown that the compound interacts favorably with target proteins, highlighting its potential as a drug candidate. The presence of the chlorophenyl group significantly affects binding dynamics, suggesting avenues for further optimization in drug design .

Q & A

Q. What are the standard synthetic routes for preparing N-(3-chlorophenyl)-2-(1H-indol-3-ylsulfanyl)acetamide, and which analytical techniques are critical for confirming its purity and structure?

The synthesis typically involves multi-step organic reactions, starting with constructing the indole-sulfanyl framework followed by coupling with a 3-chlorophenylacetamide group. Key steps include nucleophilic substitution for sulfanyl bond formation and condensation reactions. Analytical validation requires:

- Nuclear Magnetic Resonance (NMR) : To confirm proton and carbon environments, especially for the indole and acetamide moieties .

- Mass Spectrometry (MS) : For molecular weight verification and fragmentation pattern analysis .

- High-Performance Liquid Chromatography (HPLC) : To assess purity and monitor reaction progress .

Q. How does the compound’s structural complexity influence its stability under varying experimental conditions?

The compound’s stability is affected by:

- Solvent polarity : Polar aprotic solvents (e.g., DMF) may enhance solubility but risk hydrolysis of the sulfanyl group.

- pH sensitivity : The indole moiety is prone to oxidation under acidic conditions .

- Temperature : Thermal degradation is observed above 150°C, necessitating controlled reaction environments .

Q. What spectroscopic methods are most effective for characterizing the compound’s three-dimensional conformation?

- X-ray crystallography : Resolves crystal packing and bond angles (if single crystals are obtainable) .

- FT-IR spectroscopy : Identifies functional groups like C=O (amide I band) and N-H (indole) .

- Computational modeling : Tools like Gaussian or Schrödinger Suite predict electrostatic potential surfaces and conformational flexibility .

Advanced Research Questions

Q. How can researchers design experiments to resolve contradictions between predicted biological activity and observed in vitro efficacy?

- Target validation : Use CRISPR/Cas9 knockout models to confirm specificity toward hypothesized receptors (e.g., kinase or GPCR targets) .

- Dose-response assays : Compare IC50 values across cell lines to rule out off-target effects .

- Molecular docking : Align discrepancies between computational binding affinity predictions and experimental data using AutoDock Vina .

Q. What strategies optimize the compound’s bioavailability for in vivo studies, given its limited aqueous solubility?

- Prodrug modification : Introduce hydrophilic groups (e.g., phosphate esters) at the acetamide or indole positions .

- Nanocarrier systems : Encapsulate in liposomes or polymeric nanoparticles to enhance tissue penetration .

- Co-solvent formulations : Use cyclodextrins or PEG-based solvents to improve solubility without structural compromise .

Q. How can structure-activity relationship (SAR) studies guide the rational design of analogs with enhanced potency?

- Substituent variation : Replace the 3-chlorophenyl group with fluorophenyl or methoxyphenyl to modulate electron density .

- Heterocycle substitution : Replace indole with benzimidazole to assess impact on sulfanyl-acetamide interactions .

- Bioisosteric replacement : Swap the sulfanyl linker with carbonyl or methylene groups to evaluate steric effects .

Q. What methodologies are recommended for elucidating the compound’s metabolic pathways and potential toxicity?

- In vitro microsomal assays : Use liver microsomes (human/rodent) to identify cytochrome P450-mediated metabolites .

- LC-MS/MS profiling : Track phase I/II metabolites in plasma and urine .

- Toxicity screening : Employ zebrafish embryos or 3D liver spheroids to assess hepatotoxicity and cardiotoxicity .

Q. How can researchers address discrepancies between computational predictions of reactivity and experimental results in synthesis?

- Kinetic studies : Monitor reaction intermediates via time-resolved NMR to identify unanticipated side reactions .

- Density Functional Theory (DFT) : Recalculate activation energies for key steps (e.g., sulfanyl bond formation) to refine synthetic pathways .

- Solvent screening : Test alternative solvents (e.g., THF vs. DCM) to optimize transition-state stabilization .

Methodological Considerations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.